molecular formula C17H23NOSi B14393178 N-Benzyl-1,1-diethyl-1-phenoxysilanamine CAS No. 88063-84-7

N-Benzyl-1,1-diethyl-1-phenoxysilanamine

Cat. No.: B14393178
CAS No.: 88063-84-7
M. Wt: 285.45 g/mol
InChI Key: AVFSSQJLJGBMKG-UHFFFAOYSA-N
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Description

N-Benzyl-1,1-diethyl-1-phenoxysilanamine is an organosilicon compound characterized by the presence of a benzyl group, diethyl groups, and a phenoxy group attached to a silicon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1,1-diethyl-1-phenoxysilanamine typically involves the reaction of benzylamine with diethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds through the nucleophilic substitution of the chlorine atom by the benzylamine, forming the desired silanamine compound. The reaction conditions generally include:

    Solvent: Anhydrous tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1,1-diethyl-1-phenoxysilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the silicon atom, where the phenoxy group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.

    Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; low to moderate temperatures.

    Substitution: Halides, alkoxides; anhydrous solvents; room temperature to reflux.

Major Products Formed

    Oxidation: Silanol derivatives

    Reduction: Silane derivatives

    Substitution: Various substituted silanamine derivatives

Scientific Research Applications

N-Benzyl-1,1-diethyl-1-phenoxysilanamine has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties.

Mechanism of Action

The mechanism of action of N-Benzyl-1,1-diethyl-1-phenoxysilanamine involves its interaction with various molecular targets and pathways. The compound can form stable complexes with metal ions and other molecules, influencing their reactivity and stability. Additionally, the presence of the phenoxy group allows for potential interactions with aromatic systems, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-1,1-diethyl-1-phenylsilanamine
  • N-Benzyl-1,1-diethyl-1-methoxysilanamine
  • N-Benzyl-1,1-diethyl-1-ethoxysilanamine

Uniqueness

N-Benzyl-1,1-diethyl-1-phenoxysilanamine is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties compared to other similar compounds. The phenoxy group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.

Properties

CAS No.

88063-84-7

Molecular Formula

C17H23NOSi

Molecular Weight

285.45 g/mol

IUPAC Name

N-[diethyl(phenoxy)silyl]-1-phenylmethanamine

InChI

InChI=1S/C17H23NOSi/c1-3-20(4-2,19-17-13-9-6-10-14-17)18-15-16-11-7-5-8-12-16/h5-14,18H,3-4,15H2,1-2H3

InChI Key

AVFSSQJLJGBMKG-UHFFFAOYSA-N

Canonical SMILES

CC[Si](CC)(NCC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

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